L-Cysteine, S-propyl-
Overview
Description
“L-Cysteine, S-propyl-” is a derivative of the amino acid cysteine . It is a sulfur-containing compound that is metabolically fundamental and plays a role in various cellular factors . It is also known as S-Propyl-L-cysteine .
Molecular Structure Analysis
“L-Cysteine, S-propyl-” has the molecular formula C6H13NO2S . Its molecular weight is 163.24 g/mol . The InChI string representation of its structure is InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
.
Physical And Chemical Properties Analysis
“L-Cysteine, S-propyl-” has a molecular weight of 163.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 5 . The Topological Polar Surface Area is 88.6 Ų .
Scientific Research Applications
Health and Nutritional Benefits : L-Cysteine is used in dietary supplements and drugs to improve human health and treat diseases. It has seen significant attention in the last two decades, particularly due to the rise of nutraceutical industries and personalized medicine (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Metabolic Role : L-Cysteine plays a crucial role in cellular homeostasis, protein synthesis, and the production of various substances like glutathione, hydrogen sulfide, and taurine. Its metabolism and nutritional implications have been widely researched (Yin et al., 2016).
Biotechnological Production : Research on L-Cysteine synthesis in Escherichia coli has shown promising results. The combination of rational metabolic engineering and a modular strategy has significantly increased L-Cysteine biosynthesis (Liu et al., 2018).
Presence in Natural Sources : Studies have identified S-propyl-L-Cysteine in fresh onion (Allium cepa L.) and explored its transformation in the presence of mouth bacteria, highlighting its role in flavor modulation (Starkenmann, Niclass, & Troccaz, 2011).
Role in Pathogen Metabolism : L-Cysteine's effect on the metabolism of the anaerobic protozoan parasite Entamoeba histolytica revealed insights into its essentiality in various biological pathways (Husain et al., 2010).
Complexation with Metal Ions : The interaction of L-Cysteine with Ni(II) and Co(II) ions has been kinetically studied, showing its significance in biological processes (Chopra & Malhotra, 2016).
Application in Agriculture and Food Industries : The metabolic engineering of Corynebacterium glutamicum for L-Cysteine production demonstrates its value as a nutritional supplement in food production and animal feed (Joo, Hyeon, & Han, 2017).
Role in Protein Function and Disease Prevention : L-Cysteine's reactivity profile in proteins contributes to various biochemical functions and disease prevention. Hyper-reactive cysteines specify a range of activities, including catalysis and oxidative modification (Weerapana et al., 2010).
Clinical Applications : N-acetylcysteine, derived from L-Cysteine, has multiple clinical applications, including as an antidote for acetaminophen overdose and in the treatment of various conditions like chronic obstructive pulmonary disease and pulmonary fibrosis (Millea, 2009).
Pharmacological Effects : Cysteine analogues like S-propyl-l-cysteine have shown protective effects in acute myocardial ischemia, modulating endogenous H2S production and antioxidant defenses (Wang, Wang, Liu, Rose, & Zhu, 2010).
Metabolic Pathway Engineering : Enhancements in the metabolic pathways of E. coli for L-Cysteine production have been studied, demonstrating the potential of these pathways in industrial applications (Liu, Hou, Wang, & Li, 2019).
Synthetic Chemistry : L-Cysteine has been used as a starting product for generating sulfenic acids, leading to the synthesis of biologically active sulfoxides (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Safety and Hazards
When handling “L-Cysteine, S-propyl-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGBMYUYFBZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65309-79-7, 1115-93-1 | |
Record name | S-Propylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Propyl-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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